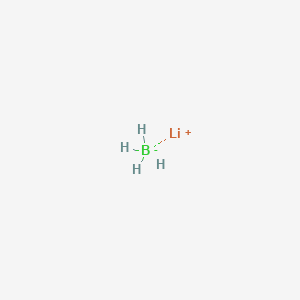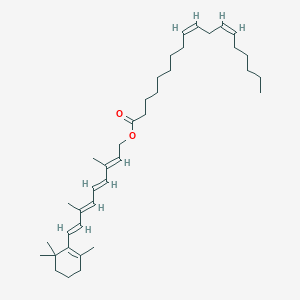
Lithium tetrahydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetrahydroborate (LiBH₄), also known as lithium borohydride, is a white crystalline solid with the molecular formula LiBH₄ and a molecular weight of 21.78 g/mol . It is a highly reactive reducing agent widely used in organic and inorganic synthesis due to its strong hydridic (H⁻) donor properties . Unlike aluminum and beryllium tetrahydroborates, which ignite spontaneously in air, LiBH₄ exhibits remarkable stability in dry air, making it safer to handle under controlled conditions .
LiBH₄ has garnered significant attention for hydrogen storage applications, boasting a theoretical hydrogen capacity of 18.3 wt%. Its decomposition pathways and interactions with metal halides (e.g., ZnCl₂, CdCl₂) enable the synthesis of complex multi-cation tetrahydroborates, such as Li[ZnCl(BH₄)₂], which are intermediates in hydrogen storage systems .
Preparation Methods
Lithium tetrahydroborate can be synthesized through several methods. One common method involves the metathesis reaction between sodium borohydride and lithium bromide:
NaBH4+LiBr→NaBr+LiBH4
Another method involves the reaction of boron trifluoride with lithium hydride in diethyl ether:
BF3+4LiH→LiBH4+3LiF
These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Hydrolysis and Hydrogen Generation
LiBH₄ reacts exothermically with water, producing hydrogen gas and boron-containing products. The reaction mechanism and products vary with stoichiometry and conditions:
Acid catalysis significantly accelerates hydrogen release, achieving 4.11 L H₂/g LiBH₄ at STP . The reaction with limited water forms corrosive lithium hydroxide and may ignite spontaneously under moist conditions .
Thermal Decomposition Pathways
LiBH₄ exhibits complex thermal behavior, particularly when destabilized with LiOH. Key findings from in situ neutron diffraction and TGA studies reveal:
Ball-milled LiBH₄–3LiOH systems show optimized kinetics, releasing 6 wt% H₂ below 260°C . Secondary reactions involve Li₂O consumption:
LiBO2+Li2O→Li3BO3
Reduction Capabilities
As a stronger reductant than NaBH₄ but milder than LiAlH₄, LiBH₄ selectively reduces:
| Substrate | Product | Conditions |
|---|---|---|
| Esters | Primary alcohols | THF, 0–25°C |
| Nitriles | Primary amines | Refluxing ethers |
| Epoxides | Anti-Markovnikov alcohols | Ti-catalyzed, 25°C |
| Primary amides | Amines | Anhydrous conditions |
Notably, it does not reduce nitro groups or tertiary amides, preserving functional group selectivity . The lithium cation polarizes carbonyl groups, enhancing electrophilicity at reaction sites .
Acid-Base Reactions
LiBH₄ reacts violently with Brønsted acids, serving as a portable hydrogen source:
LiBH4+H+→Li++BH3+H2
This reactivity underpins its use in hydrogen storage systems, though side reactions with moisture necessitate strict anhydrous handling .
Stability and Byproduct Formation
Decomposition above 268°C yields lithium hydride and boron polymers:
2LiBH4→2LiH+2B+3H2
Trace water accelerates degradation, forming Li₂O and borate glasses that impede further reactivity .
These reaction profiles position LiBH₄ as a critical material for hydrogen storage (7.47 wt% capacity in optimized systems ) and selective organic reductions. Recent advances in catalytic epoxide opening highlight ongoing applications in synthetic chemistry, while thermal studies inform next-generation energy storage designs.
Scientific Research Applications
Chemical Synthesis
Reducing Agent in Organic Chemistry
Lithium tetrahydroborate is primarily recognized for its role as a reducing agent. It effectively reduces carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. This reaction is crucial in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
| Reaction Type | Substrate | Product |
|---|---|---|
| Reduction | Aldehydes | Primary Alcohols |
| Reduction | Ketones | Secondary Alcohols |
| Reduction | Esters | Alcohols |
| Reduction | Nitriles | Primary Amines |
Case Study: Reduction of Esters
In a study published by Ward et al., this compound was utilized to reduce esters to alcohols, demonstrating high yields and selectivity. The reaction conditions were optimized to minimize side reactions, showcasing the compound's efficiency in organic transformations .
Hydrogen Storage
Hydrogen Generation
this compound serves as a potential hydrogen storage material due to its high hydrogen content (approximately 20.6% by weight). Upon heating, it releases hydrogen gas, making it an attractive candidate for fuel cell applications.
| Material | Hydrogen Content (%) | Dehydrogenation Temperature (°C) |
|---|---|---|
| This compound (LiBH₄) | 20.6 | 300-400 |
| Lithium Borohydride (LiBH₃) | 10.5 | 200-300 |
Case Study: Composite Materials
Research indicates that composites of this compound with carbon nanotubes significantly enhance hydrogen release kinetics. The incorporation of nanostructured materials aids in lowering the dehydrogenation temperature and improving the reversibility of hydrogen storage .
Material Science
Synthesis of Metal Borohydrides
this compound is employed in the synthesis of various metal borohydrides through metathesis reactions. This application is critical for developing materials with tailored properties for specific applications, such as catalysis and hydrogen storage.
| Metal | Resulting Borohydride |
|---|---|
| Magnesium | Mg(BH₄)₂ |
| Sodium | NaBH₄ |
| Aluminum | Al(BH₄)₃ |
Case Study: Synthesis of Magnesium Borohydride
A study demonstrated that this compound could react with magnesium halides to produce magnesium borohydride efficiently, which has implications for energy storage technologies .
Biological Applications
Pharmaceutical Synthesis
In medicinal chemistry, this compound is utilized in synthesizing drug intermediates due to its reducing properties. This application is particularly relevant in developing compounds with therapeutic potential.
Case Study: Drug Development
A recent investigation highlighted the use of this compound in synthesizing a novel anti-cancer agent, where it facilitated the reduction of key intermediates, leading to improved yields and purities .
Mechanism of Action
The mechanism by which lithium boranuide exerts its effects is primarily through its ability to donate hydride ions (H⁻). This makes it a powerful reducing agent, capable of transferring electrons to other molecules and thereby reducing them. The lithium cation (Li⁺) also plays a role in stabilizing the intermediate complexes formed during these reactions .
Comparison with Similar Compounds
Sodium Tetrahydroborate (NaBH₄)
Key Differences:
- Stability : NaBH₄ is less hygroscopic and more stable in aqueous solutions compared to LiBH₄, which reacts violently with water .
- Hydrogen Storage : NaBH₄ has a lower hydrogen capacity (10.8 wt%) but offers faster hydrogen release kinetics under mild conditions compared to LiBH₄ .
Magnesium Tetrahydroborate (Mg(BH₄)₂)
Key Differences:
- Hydrogen Capacity : Mg(BH₄)₂ has a higher theoretical hydrogen capacity (14.9 wt%) but requires higher decomposition temperatures (>300°C) compared to LiBH₄ (decomposes at ~280°C) .
- Synthesis : Mg(BH₄)₂ is synthesized via metathesis reactions similar to LiBH₄ but often requires harsher conditions due to magnesium’s lower electronegativity .
Aluminum Tetrahydroborate (Al(BH₄)₃)
Key Differences:
- Stability : Al(BH₄)₃ is pyrophoric and highly sensitive to moisture, making it impractical for most applications compared to LiBH₄ .
- Applications : Al(BH₄)₃ is primarily used in rocket propellants, whereas LiBH₄ is favored in energy storage and synthesis .
Zinc and Cadmium Tetrahydroborates (Zn(BH₄)₂, Cd(BH₄)₂)
Key Differences:
- Synthesis : These compounds are synthesized using LiBH₄ as a precursor via reactions with ZnCl₂ or CdCl₂, forming intermediates like Li[ZnCl(BH₄)₂] .
- Stability : Both Zn(BH₄)₂ and Cd(BH₄)₂ are less thermally stable than LiBH₄, decomposing at lower temperatures (<200°C) .
Data Tables
Table 1: Comparative Properties of Selected Tetrahydroborates
Research Advancements
- Battery Technology: Doping LiBH₄ with iodine stabilizes its high-temperature phase, enabling room-temperature ionic conductivity of 10⁻³ S/cm, a breakthrough for solid-state electrolytes .
- Hydrogen Storage : Computational studies predict that LiBH₄-based composites (e.g., LiBH₄–TiS₂) exhibit enhanced hydrogen release kinetics and cycling stability .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity LiBH₄, and how do reaction conditions influence yield and purity?
LiBH₄ is typically synthesized via metathesis reactions, such as the reaction between lithium hydride (LiH) and diborane (B₂H₆) at elevated temperatures. Alternative routes include the reaction of ethyllithium with aluminum borohydride (Al(BH₄)₃) . Mechanochemical synthesis (ball milling) has also been explored to produce LiBH₄ composites, which can reduce decomposition temperatures . Key factors affecting purity include:
- Solvent choice : Tetrahydrofuran (THF) is preferred for stabilizing intermediates.
- Temperature control : Exothermic reactions require cooling to avoid side products.
- Post-synthesis purification : Recrystallization or vacuum drying removes residual solvents .
Q. What safety protocols are critical when handling LiBH₄ in laboratory settings?
LiBH₄ is highly reactive with water, releasing hydrogen gas (H₂), and poses risks of thermal decomposition. Essential precautions include:
- Storage : Airtight containers under inert gas (argon/nitrogen) at ≤25°C to prevent hydrolysis .
- Handling : Use gloveboxes with O₂/H₂O levels <1 ppm. Respiratory protection (N95 masks) and anti-static labware are mandatory to mitigate dust explosion risks .
- Emergency measures : Neutralize spills with dry sand or CO₂ fire extinguishers; avoid water-based suppression .
Q. Which spectroscopic techniques are most effective for characterizing LiBH₄’s structure and bonding?
- Raman spectroscopy : Identifies B-H stretching modes (~2300 cm⁻¹) and phase transitions under high pressure .
- Solid-state NMR : ¹¹B and ⁷Li NMR reveal local coordination environments and ion mobility in LiBH₄-based electrolytes .
- In situ XRD : Tracks structural changes during dehydrogenation, such as the transition from orthorhombic to hexagonal phases at ~110°C .
Advanced Research Questions
Q. How can the reversibility and kinetics of hydrogen release/uptake in LiBH₄ be improved for energy storage applications?
LiBH₄’s high thermodynamic stability (ΔH ≈ 74 kJ/mol H₂) and slow kinetics limit its practicality. Strategies include:
- Destabilization : Composite systems like LiBH₄–MgH₂ reduce decomposition temperatures to <350°C by forming intermediate phases (e.g., MgB₂) .
- Catalytic doping : Transition metals (e.g., Ti, Fe) or carbon scaffolds enhance H₂ diffusion rates. For example, TiCl₃-doped LiBH₄ achieves 9 wt% H₂ release at 200°C .
- Nanoconfinement : Encapsulating LiBH₄ in mesoporous silica (pore size: 5–10 nm) improves cyclability by restricting particle growth .
Q. What computational methods are used to model LiBH₄’s ionic conductivity in solid-state electrolytes?
Density Functional Theory (DFT) simulations predict Li⁺ migration pathways and activation energies. For example:
- AIMD (Ab Initio Molecular Dynamics) : Reveals Li⁺ hopping between BH₄⁻ tetrahedra in amine-LiBH₄ complexes, with conductivity >1 mS/cm at 25°C .
- NEB (Nudged Elastic Band) : Calculates energy barriers for Li⁺ diffusion in LiBH₄–LiNH₂ composites, showing a 0.3 eV reduction compared to pure LiBH₄ .
Q. What experimental challenges arise in studying LiBH₄’s decomposition mechanisms, and how are they addressed?
Challenges include:
- Gas evolution control : Mass spectrometry coupled with thermogravimetric analysis (TGA-MS) quantifies H₂, B₂H₆, and LiH byproducts .
- Surface passivation : Operando XPS identifies oxide layers that impede H₂ reabsorption, mitigated by protective coatings (e.g., graphene oxide) .
- Pressure effects : High-pressure DSC (HP-DSC) measures equilibrium pressures during dehydrogenation, critical for designing closed-loop systems .
Properties
Molecular Formula |
BH4Li |
|---|---|
Molecular Weight |
21.8 g/mol |
IUPAC Name |
lithium;boranuide |
InChI |
InChI=1S/BH4.Li/h1H4;/q-1;+1 |
InChI Key |
UUKMSDRCXNLYOO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[BH4-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















